molecular formula C23H23NO2 B4234274 1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

1,1'-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone

Cat. No.: B4234274
M. Wt: 345.4 g/mol
InChI Key: QNQSCWZUIJFNKL-UHFFFAOYSA-N
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Description

1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group attached to a dimethylpyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole derivative with a diphenylmethyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1-(phenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
  • 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanol
  • 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethylamine

Uniqueness

What sets 1,1’-[1-(diphenylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(4-acetyl-1-benzhydryl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-15-21(17(3)25)22(18(4)26)16(2)24(15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQSCWZUIJFNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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